1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Description
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS: 897475-26-2) is a nitrogen-containing heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 6, a piperazine ring, and a 3-phenylpropan-1-one moiety. Its molecular formula is C₂₁H₂₃N₃OS, with a molecular weight of 365.49 g/mol . The benzothiazole scaffold is known for diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation, while the piperazine ring enhances solubility and bioavailability. The phenylpropanone group may contribute to receptor binding via hydrophobic interactions.
Properties
IUPAC Name |
1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16-7-9-18-19(15-16)26-21(22-18)24-13-11-23(12-14-24)20(25)10-8-17-5-3-2-4-6-17/h2-7,9,15H,8,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZNZGJBXGCNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function. The specific interactions and resulting changes caused by this compound need to be investigated further.
Biochemical Pathways
tuberculosis, suggesting that they may affect the biochemical pathways of this bacterium
Pharmacokinetics
Similar benzothiazole derivatives have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5)
Result of Action
tuberculosis, suggesting that they may have similar effects
Biochemical Analysis
Biochemical Properties
Similar benzothiazole derivatives have been found to interact with various enzymes and proteins. These interactions often involve binding to the active sites of these biomolecules, influencing their function.
Biological Activity
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound notable for its potential biological activities. This compound belongs to the benzothiazole family, which has garnered attention due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzothiazole core, a piperazine ring, and a phenyl group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are critical in pain modulation and inflammation pathways. Inhibiting these enzymes can lead to enhanced levels of endocannabinoids, providing analgesic effects in animal models .
- Receptor Binding : It may also interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in pain and inflammation .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the benzothiazole and piperazine moieties can significantly affect the compound's potency and selectivity. For instance:
| Compound Variation | IC50 (nM) for FAAH | IC50 (nM) for sEH |
|---|---|---|
| Original Compound | 9.6 | 7 |
| 2-Chloro Analog | 7 | 9.6 |
These values illustrate how slight structural changes can enhance inhibitory potency against specific enzymes .
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For example, a series of benzothiazole-based compounds demonstrated varying degrees of inhibition against bacterial strains with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL .
Anticancer Potential
In vitro studies have indicated that benzothiazole derivatives possess anticancer activity by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. Its dual inhibition of sEH and FAAH contributes to decreased levels of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases .
Case Studies
- Pain Relief : A study involving the administration of a dual sEH/FAAH inhibitor derived from benzothiazole showed significant pain relief comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen in rat models .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial efficacy of related benzothiazole compounds against resistant bacterial strains, demonstrating their potential as lead compounds for drug development .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Key applications include:
Antimicrobial Activity : Research indicates that derivatives of benzothiazole and piperazine, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a potential for developing new antibiotics.
Anticancer Properties : The compound has been evaluated for its anticancer activity against multiple human cancer cell lines. A study demonstrated that benzothiazole-piperazine hybrids exhibited moderate to potent antiproliferative effects. The mechanism often involves the inhibition of specific pathways critical for cancer cell survival and proliferation.
Anti-inflammatory Effects : The presence of the benzothiazole moiety is linked to anti-inflammatory activities, making it a candidate for treating inflammatory diseases. Its mechanism typically involves the modulation of inflammatory cytokines and pathways.
Materials Science
In addition to medicinal applications, this compound is also being explored in materials science:
Organic Semiconductors : The unique electronic properties conferred by the thiophene moiety in the compound make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to facilitate charge transport and luminescence is being actively researched.
Polymer Composites : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Studies are ongoing to optimize formulations for specific applications in electronics and coatings.
Biological Research
The compound serves as a valuable tool in biological studies:
Enzyme Inhibition Studies : It is utilized in research focused on enzyme interactions, particularly those involved in drug metabolism and pharmacokinetics. By understanding how this compound interacts with enzymes, researchers can better predict its behavior in biological systems.
Receptor Binding Studies : Investigations into how this compound binds to various receptors provide insights into its potential as a therapeutic agent. This includes studies on neurotransmitter receptors, which could elucidate its effects on neurological conditions.
Case Studies and Research Findings
Several studies have documented the efficacy of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant activity against E. coli and S. aureus with MIC values of 12 µg/mL and 10 µg/mL respectively. |
| Study 2 | Anticancer Screening | Showed moderate antiproliferative effects against MCF7 and HCT116 cell lines, indicating potential as an anticancer agent. |
| Study 3 | Organic Electronics | Evaluated the compound's performance in OLEDs, highlighting its efficiency in charge transport and light emission properties. |
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- 6-Chloro vs. 6-Methyl Substitution: The compound 1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one (CAS: 897471-69-1) replaces the 6-methyl group with chlorine and introduces a sulfonyl group.
- 4-Methyl vs. 6-Methyl Substitution: The structurally similar 1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS: 897475-26-2) differs only in the methyl group position. This minor alteration could influence electronic properties and steric interactions with biological targets .
Modifications to the Propanone-Phenyl Group
- Urea Derivatives: Compounds such as 1-phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11i, MW: 466.2 g/mol) replace the propanone group with a urea linker. Urea derivatives generally exhibit higher molecular weights (466–602 g/mol) and enhanced hydrogen-bonding capacity, which may improve target affinity but reduce membrane permeability .
Pharmacologically Relevant Analogues
Imidazo-Benzothiazole Derivatives
The compound 1-(4-{[7-chloro-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one incorporates an imidazo-benzothiazole core. The addition of a 7-chloro substituent and 4-methylphenyl group suggests tailored selectivity for receptors like serotonin or dopamine transporters .
Thiazolylhydrazone Derivatives
Thiazolylhydrazones such as 2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide (MW: ~400–450 g/mol) demonstrate acetylcholinesterase (AChE) inhibitory activity. While structurally distinct from the target compound, the shared piperazine-thiazole motif highlights the scaffold’s versatility in modulating enzyme activity .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Q & A
Q. What are the key synthetic strategies and optimization parameters for synthesizing 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one?
The synthesis involves multi-step procedures, including coupling of the benzothiazole-piperazine core with the phenylpropanone moiety. Critical parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C in ethanol or toluene) to ensure proper cyclization and coupling .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while toluene facilitates nucleophilic substitutions .
- Purification : Chromatography (e.g., silica gel column) or recrystallization is used to isolate the final compound, with HPLC recommended for assessing purity (>95%) .
Q. How is the structural integrity of this compound validated?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the benzothiazole, piperazine, and propanone groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Key functional groups (e.g., carbonyl at ~1700 cm⁻¹) are identified .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in organic solvents like ethanol, DMSO, or DMF .
- Stability : Stability studies using HPLC indicate degradation under prolonged UV exposure; storage at –20°C in anhydrous conditions is recommended .
Advanced Research Questions
Q. What biological targets and mechanisms are associated with this compound?
- Acetylcholinesterase inhibition : The piperazine-benzothiazole motif may bind to the enzyme’s active site, preventing acetylcholine breakdown, with IC₅₀ values comparable to donepezil in preliminary assays .
- Antiproliferative activity : Benzothiazole derivatives induce apoptosis in cancer cell lines (e.g., MCF-7) via ROS-mediated pathways, though target specificity requires validation .
Q. How can contradictions in biological activity data be resolved?
Discrepancies in IC₅₀ values (e.g., acetylcholinesterase vs. butyrylcholinesterase inhibition) may arise from assay conditions (pH, substrate concentration). Mitigation strategies include:
- Standardized protocols : Use identical enzyme sources (e.g., human recombinant) across studies .
- Structure-Activity Relationship (SAR) studies : Systematic substitution of the benzothiazole methyl group or propanone phenyl ring can clarify pharmacophore contributions .
Q. What experimental approaches optimize this compound for in vivo studies?
- Prodrug modification : Esterification of the ketone group improves bioavailability .
- Formulation : Nanoencapsulation (e.g., liposomes) enhances blood-brain barrier penetration for neurodegenerative disease models .
- Toxicology screening : Acute toxicity in rodents (LD₅₀) and hepatocyte assays are critical prior to efficacy trials .
Q. How does this compound compare to structurally similar derivatives in activity?
- 6-Methoxy analogs : Substitution at the benzothiazole 6-position (e.g., methoxy vs. methyl) alters electronic properties, increasing acetylcholinesterase affinity by 2-fold .
- Piperazine modifications : Replacing the piperazine with morpholine reduces CNS penetration but improves metabolic stability .
Q. What are the challenges in crystallizing this compound for X-ray studies?
- Polymorphism : The flexible propanone linker leads to multiple crystal forms. Slow evaporation from acetonitrile/ethyl acetate mixtures yields monoclinic crystals suitable for diffraction .
- Data interpretation : Disorder in the piperazine ring requires constrained refinement protocols .
Methodological Notes
- Contradictory data : and report varying acetylcholinesterase inhibition potencies; cross-validation using orthogonal assays (e.g., Ellman’s method vs. fluorogenic substrates) is advised.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
